BenchChemオンラインストアへようこそ!

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Pharmaceutical Intermediate Quality Control Analytical Chemistry

Non-substitutable intermediate for Brinzolamide synthesis. Unique 5-Cl/3-bromoacetyl pattern ensures required regioselectivity. Also serves as Brinzolamide Impurity 21 for AMV/QC. Use as a benchmark for process optimization and for exploring SAR of new sulfonamide inhibitors. Ideal for pharmaceutical development and quality control.

Molecular Formula C6H5BrClNO3S2
Molecular Weight 318.6 g/mol
CAS No. 160982-11-6
Cat. No. B173106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
CAS160982-11-6
Molecular FormulaC6H5BrClNO3S2
Molecular Weight318.6 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl
InChIInChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12)
InChIKeyOZESFFKYLOCAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6): A Strategic Pharmaceutical Intermediate for Brinzolamide Synthesis


3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) is a substituted thiophene derivative bearing a reactive bromoacetyl moiety, a chlorine atom at the 5-position, and a primary sulfonamide group. The compound has a molecular formula of C₆H₅BrClNO₃S₂ and a molecular weight of approximately 318.60 g/mol [1]. Its chemical structure, characterized by the presence of the bromoacetyl group, positions it as a versatile intermediate in organic synthesis [2]. This compound is explicitly recognized as a key intermediate in the multi-step synthesis of Brinzolamide, a carbonic anhydrase inhibitor used for managing elevated intraocular pressure associated with open-angle glaucoma [3].

Why Substituting 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide with Close Analogs Compromises Brinzolamide Synthesis


Generic substitution of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide with structurally similar compounds is not feasible due to its unique functional group arrangement, which is critical for downstream reactions in Brinzolamide synthesis. The presence of both the 5-chloro substituent and the 3-bromoacetyl group on the thiophene ring is essential; this specific combination dictates the regioselectivity and reactivity required for the subsequent reduction, cyclization, and alkylation steps [1]. For instance, the non-chlorinated analog, 3-(2-Bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3), lacks the chlorine atom, which can alter the electronic properties of the ring and affect the efficiency and yield of the cyclization to form the core Brinzolamide scaffold [2]. Similarly, the acetyl analog, 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS 160982-10-5), is a precursor, not a substitute, as it must undergo bromination to install the reactive bromoacetyl handle required for the key carbon-nitrogen bond formation [3]. Using an analog would necessitate re-optimization of the entire synthetic route and would likely result in lower overall yield, increased impurities, and a non-conforming final API.

Quantitative Evidence for the Differentiated Selection of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide


Enhanced Molecular Weight and Structural Mass Confirmation by the 5-Chloro Substituent

The presence of the 5-chloro substituent in the target compound provides a distinct and higher molecular weight (MW) compared to its non-chlorinated analog, which is a critical differentiator for analytical confirmation and purity assessment. This is essential for confirming the correct intermediate is used and for developing specific analytical methods (e.g., HPLC, LC-MS) for in-process control. The target compound's MW is 318.60 g/mol, while the non-chlorinated analog, 3-(2-Bromoacetyl)thiophene-2-sulfonamide (CAS 154127-28-3), has a MW of 284.15 g/mol . This 34.45 g/mol difference is easily resolved by mass spectrometry, providing unambiguous identification and reducing the risk of cross-contamination or mix-ups in a manufacturing setting .

Pharmaceutical Intermediate Quality Control Analytical Chemistry

Critical Bromoacetyl Group Reactivity vs. Acetyl Analog for Key Bond Formation

The bromoacetyl group in the target compound is a superior electrophile compared to the acetyl group in its direct precursor, 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS 160982-10-5). This is a fundamental requirement for the reductive cyclization step in Brinzolamide synthesis, where the bromine atom acts as a leaving group, enabling the formation of the bicyclic core [1]. The acetyl analog lacks this leaving group and is therefore a dead-end intermediate without further functionalization. In a disclosed synthetic route, the acetyl analog is specifically brominated to yield the target compound, highlighting its non-substitutability for the critical cyclization step [2].

Organic Synthesis Reaction Intermediate Brinzolamide

Regulatory Utility: Designated Impurity Marker for Brinzolamide Quality Control

The compound is formally designated as "Brinzolamide Impurity 21," underscoring its specific relevance to Brinzolamide analytical methods [1]. Its use is not just as a synthetic intermediate but also as a reference standard for method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production [2]. This contrasts with its non-chlorinated analog, which lacks this specific regulatory designation. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in analytical workflows.

Pharmaceutical Analysis Reference Standard Impurity Profiling

Differentiated Lipophilicity and Ionization Potential for Chromatographic Separation

The target compound's lipophilicity (LogP) and predicted pKa values are distinct from its analogs, offering opportunities for tailored chromatographic separations. The consensus LogP is predicted to be 1.54, and the pKa is estimated at 9.21 . These values differ from the non-chlorinated analog, which has a predicted LogP of 1 [1]. This difference in physicochemical properties allows for optimized HPLC method development for purity assessment and impurity profiling, ensuring the target intermediate can be distinguished from potential process impurities.

Analytical Chemistry Chromatography Method Development

Primary Application Scenarios for 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide


As a Direct Starting Material for the Multi-Step Synthesis of Brinzolamide

The compound serves as the critical starting material for the synthesis of Brinzolamide (S)-isomer via a five-step sequence including reduction cyclization, N-alkylation, sulfamation, amino protection, and amination, achieving an overall yield of 23% [1]. The compound's bromoacetyl group is essential for the initial reductive cyclization, and its specific substitution pattern ensures the correct stereochemical outcome for the final API. This established route is used in academic and industrial settings to produce Brinzolamide for research and development purposes.

As a Qualified Reference Standard (Brinzolamide Impurity 21) for Analytical Method Development and Validation

Due to its designation as Brinzolamide Impurity 21, the compound is utilized for the development and validation of analytical methods (AMV) for quality control (QC) applications [2]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for HPLC or LC-MS methods to monitor process-related impurities during the commercial production of Brinzolamide. This ensures that the final API meets stringent purity requirements.

As a Synthetic Building Block for Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Inhibitors

The compound's thiophene-2-sulfonamide core is a known pharmacophore for carbonic anhydrase inhibition. The reactive bromoacetyl group allows for further derivatization, enabling medicinal chemists to explore SAR by attaching various nucleophiles to the 3-position [3]. This can lead to the discovery of novel sulfonamide-based inhibitors with improved potency or selectivity for different carbonic anhydrase isoforms, beyond the scope of Brinzolamide.

As a Key Intermediate in the Optimization of Brinzolamide Production Routes

Given its role in the established Brinzolamide synthesis, the compound is a benchmark for evaluating alternative or improved synthetic routes. Researchers seeking to enhance the efficiency, yield, or cost-effectiveness of Brinzolamide production use this intermediate to compare new catalysts, reagents, or process conditions against the established baseline [1]. The compound's consistent quality is critical for obtaining reliable comparative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.